

The First Total Synthesis of (±)-Andrastin D: A Methodology Overview and Experimental Protocols

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Compound of Interest		
Compound Name:	Andrastin D	
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This document provides a detailed overview and experimental protocols for the first total synthesis of (±)-**Andrastin D**, a complex fungal meroterpenoid. The synthesis, accomplished by Xu, Elkin, Tantillo, Newhouse, and Maimone in 2017, represents a significant achievement in natural product synthesis and offers a biomimetic strategy inspired by the proposed biosynthetic pathway of this intricate molecule.[1] This work provides a roadmap for accessing the andrastin scaffold, which is of interest for its potential biological activities.

Introduction to Andrastin D

Andrastin **D** is a member of a large family of fungal-derived meroterpenoids, which are natural products derived from both polyketide and terpenoid biosynthetic pathways. These compounds exhibit a wide range of complex structures and biological activities. The andrastin family is characterized by a unique carbocyclic framework that has posed a significant challenge to synthetic chemists. The successful total synthesis of **Andrastin D** not only provides a chemical route to this molecule and its analogs for further biological evaluation but also sheds light on the feasibility of biomimetic carbocation rearrangements in complex molecule synthesis.

Biosynthesis-Inspired Synthetic Strategy





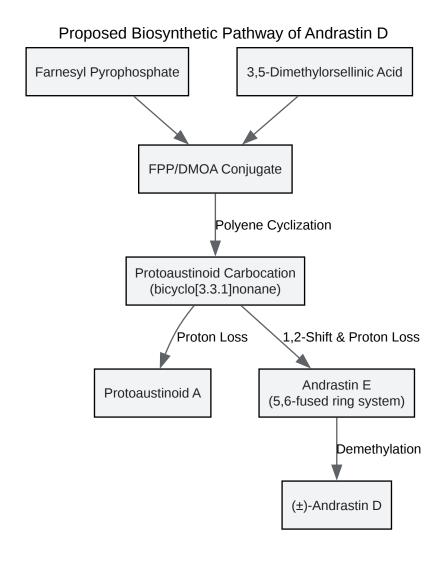


The total synthesis of **Andrastin D** is inspired by its putative biosynthetic pathway. In nature, it is proposed that a carbocation intermediate derived from the cyclization of a farnesyl pyrophosphate and 3,5-dimethylorsellinic acid (DMOA) conjugate undergoes a 1,2-shift, transforming a bicyclo[3.3.1]nonane system into the 5,6-fused ring system characteristic of the andrastins.[1]

The synthetic strategy hinges on a key biomimetic rearrangement of a bicyclo[3.3.1]nonane precursor, protoaustinoid A, to the andrastin scaffold. This transformation is achieved under abiotic conditions, demonstrating that the intricate enzymatic machinery found in nature is not strictly necessary to effect this complex rearrangement.[1]

Biosynthetic Pathway of Andrastin D





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Caption: Proposed biosynthetic pathway leading to Andrastin D.

Total Synthesis Workflow

The successful synthetic route to (±)-**Andrastin D** begins with the tetracyclic intermediate 20, which has been prepared in gram quantities in the synthesis of berkeleyone A. This intermediate is converted to the key rearrangement precursor, alcohol 21. A mild, cobalt-catalyzed oxidative cyclization then effects the crucial biomimetic 1,2-alkyl shift to furnish the



andrastin scaffold in compound 22. Finally, a Krapcho-type demethylation yields the target natural product, (\pm) -Andrastin D.[1]

Total Synthesis Workflow for (±)-Andrastin D Tetracyclic Intermediate (20) One Step Co(II)-catalyzed Oxidative Cyclization (Biomimetic 1,2-Shift) Andrastin Scaffold (22) Krapcho Demethylation (±)-Andrastin D (4)

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References

- 1. Traversing Biosynthetic Carbocation Landscapes in the Total Synthesis of Andrastin and Terretonin Meroterpenes - PMC [pmc.ncbi.nlm.nih.gov]
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